

# Technical Guide: Physicochemical Properties and Synthesis of 2-(2-Nitrophenyl)ethanamine

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## Compound of Interest

Compound Name: 2-(2-Nitrophenyl)ethanamine

Cat. No.: B1314092

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This technical guide provides an in-depth overview of the core physicochemical properties, a detailed experimental protocol for its synthesis, and methods for its characterization. **2-(2-Nitrophenyl)ethanamine** is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

## Core Physicochemical Data

The quantitative properties of **2-(2-Nitrophenyl)ethanamine** are summarized in the table below, providing a ready reference for experimental planning and computational modeling.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	166.18 g/mol <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	33100-15-1 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Red to Dark Red Oil
Boiling Point	147 °C at 13 Torr
Density	1.206 ± 0.06 g/cm <sup>3</sup> (Predicted)
pKa	9.37 ± 0.10 (Predicted)
Solubility	Slightly soluble in Chloroform and Methanol

## Experimental Protocols

A common and effective method for the synthesis of **2-(2-Nitrophenyl)ethanamine** is the reduction of 2-nitrophenylacetonitrile. The following protocol details the synthesis and characterization of the target compound.

### Synthesis of 2-(2-Nitrophenyl)ethanamine

This protocol is adapted from established chemical literature and outlines the reduction of the nitrile functional group to a primary amine using a borane-dimethyl sulfide complex.

Materials:

- 2-Nitrophenylacetonitrile
- Borane-dimethyl sulfide complex (BMS)
- Tetrahydrofuran (THF), anhydrous
- Methanol
- Hydrochloric acid (HCl)

- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-nitrophenylacetonitrile in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
- **Reduction:** Cool the solution to 0 °C using an ice bath. Slowly add borane-dimethyl sulfide complex dropwise to the stirred solution.
- **Reflux:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- **Quenching:** Cool the reaction mixture to room temperature and cautiously quench the excess borane complex by the slow addition of methanol.
- **Workup:** Acidify the mixture with aqueous HCl and stir for 30 minutes. Then, basify the solution with a saturated aqueous solution of  $\text{NaHCO}_3$  until the pH is approximately 8-9.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced

pressure using a rotary evaporator to yield the crude **2-(2-nitrophenyl)ethanamine**.

- Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.

## Characterization of 2-(2-Nitrophenyl)ethanamine

To confirm the identity and purity of the synthesized product, the following characterization techniques are recommended.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The expected proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the range of 7.0-8.0 ppm), the two methylene groups of the ethyl chain (aliphatic region,  $\sim 2.5$ -3.5 ppm), and the amine protons (which may be a broad singlet and its chemical shift can vary depending on concentration and solvent).
- $^{13}\text{C}$  NMR: A carbon NMR spectrum will show distinct peaks for the eight carbon atoms in the molecule. The aromatic carbons will appear in the downfield region ( $\sim 120$ -150 ppm), while the two aliphatic carbons will be in the upfield region.

### 2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Prepare a sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- The IR spectrum should display characteristic absorption bands:
  - N-H stretching: Two bands for the primary amine in the region of  $3400$ - $3300\text{ cm}^{-1}$ .
  - C-H stretching (aromatic and aliphatic): Peaks around  $3100$ - $2850\text{ cm}^{-1}$ .
  - N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around  $1520\text{ cm}^{-1}$  and  $1350\text{ cm}^{-1}$ , respectively.
  - C=C stretching (aromatic): Bands in the  $1600$ - $1450\text{ cm}^{-1}$  region.

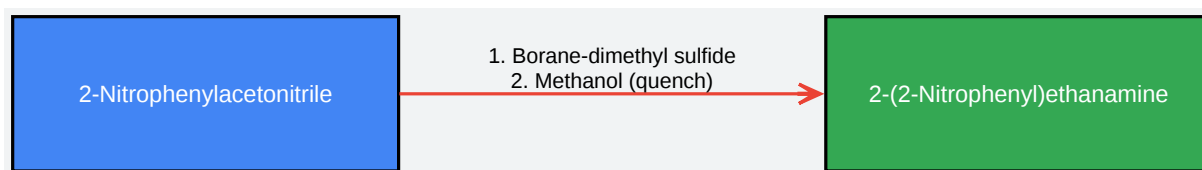
- N-H bending: A band around  $1600\text{ cm}^{-1}$ .

### 3. Mass Spectrometry (MS):

- Employ a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- The mass spectrum should show a molecular ion peak ( $M^+$ ) or a protonated molecular ion peak ( $[M+H]^+$ ) corresponding to the molecular weight of the compound ( $166.18\text{ g/mol}$ ).
- Analysis of the fragmentation pattern can provide further structural confirmation.

## Synthesis Workflow Diagram

The following diagram illustrates the key transformation in the synthesis of **2-(2-Nitrophenyl)ethanamine** from its nitrile precursor.



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Caption: Synthesis of **2-(2-Nitrophenyl)ethanamine**.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of 2-(2-Nitrophenyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314092#2-2-nitrophenyl-ethanamine-molecular-weight-and-formula>]

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